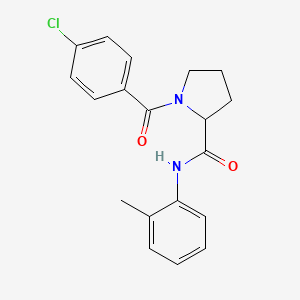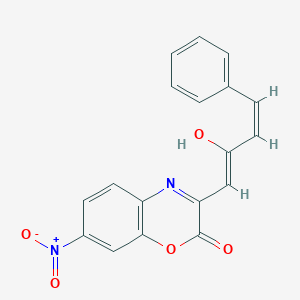![molecular formula C15H23FN2O B6118842 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol, also known as FPEI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学研究应用
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. It has been shown to act as a potent and selective antagonist of the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition. 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol has also been investigated for its potential to modulate the activity of the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia.
作用机制
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol acts as a competitive antagonist of the serotonin 5-HT2A receptor, blocking the binding of serotonin to this receptor and thereby reducing its activity. This results in a reduction in the downstream signaling pathways that are activated by this receptor, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate. 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol may also modulate the activity of the dopamine D2 receptor, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. It has been shown to reduce the activity of the serotonin 5-HT2A receptor, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate. 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol may also modulate the activity of the dopamine D2 receptor, although the exact mechanism of action is not yet fully understood.
实验室实验的优点和局限性
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol has a number of advantages for use in lab experiments, including its high potency and selectivity for the serotonin 5-HT2A receptor. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are a number of potential future directions for research on 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol. These include further investigation of its mechanism of action and potential therapeutic applications, as well as the development of more selective compounds that target specific serotonin and dopamine receptors. Additionally, 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol may have potential applications in the study of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
合成方法
2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol can be synthesized through a multistep process involving the reaction of 2-fluorophenylacetone with 1-methylpiperazine, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol.
属性
IUPAC Name |
2-[4-[1-(2-fluorophenyl)propan-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-13(12-14-4-2-3-5-15(14)16)18-8-6-17(7-9-18)10-11-19/h2-5,13,19H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZWETNQVRYAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)
![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)

![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)

![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)

![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)


![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)
